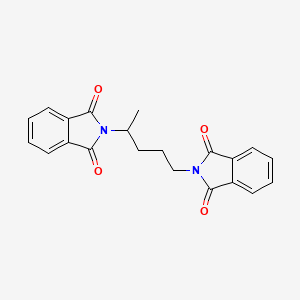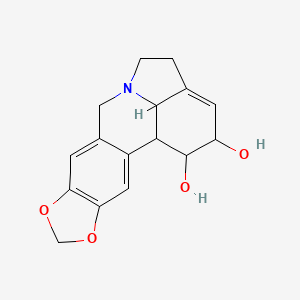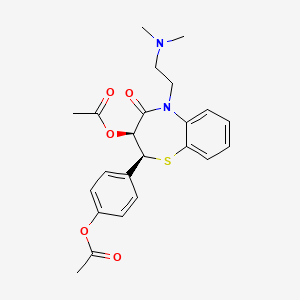![molecular formula C14H15N5O5S B13404741 Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)
Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfometuron-methyl is a herbicide belonging to the sulfonylurea chemical group. It is primarily used to control a wide range of annual and perennial grasses as well as broad-leafed weeds. The compound works by inhibiting cell division in the actively growing stems and root tips of plants, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfometuron-methyl is synthesized through a multi-step process involving the reaction of 2-chloro-4,6-dimethylpyrimidine with methyl 2-aminosulfonylbenzoate. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, sulfometuron-methyl is produced using high-performance liquid chromatography (HPLC) for purification. The process involves the use of acetonitrile and water as solvents, with phosphoric acid to adjust the
Properties
Molecular Formula |
C14H15N5O5S |
|---|---|
Molecular Weight |
365.37 g/mol |
IUPAC Name |
methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C14H15N5O5S/c1-8-15-9(2)17-13(16-8)18-14(21)19-25(22,23)11-7-5-4-6-10(11)12(20)24-3/h4-7H,1-3H3,(H2,15,16,17,18,19,21) |
InChI Key |
VNNMWVBAQLVHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)





![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)





![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
